8-Nitroguanosine

Biomarker Validation RNA Damage Nitrative Stress

Nitrative stress research demands a stable, specific RNA biomarker. 8-Nitroguanosine (CAS 337536-53-5) is the solution. • Quantify peroxynitrite exposure via HPLC-ECD or LC-MS/MS with superior RNA stability vs. 8-nitro-dG. • Probe redox-cycling activity-stimulates superoxide generation from NADPH-dependent reductases, a property absent in 8-bromoguanosine. • Develop highly specific antibodies (e.g., NO2G52) with minimal cross-reactivity to other 8-modified analogs. ≥95% HPLC purity, -20°C storage, ambient shipping.

Molecular Formula C10H12N6O7
Molecular Weight 328.24 g/mol
CAS No. 337536-53-5
Cat. No. B126670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitroguanosine
CAS337536-53-5
Molecular FormulaC10H12N6O7
Molecular Weight328.24 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)N=C2[N+](=O)[O-])O)O)O
InChIInChI=1S/C10H12N6O7/c11-9-13-6-3(7(20)14-9)12-10(16(21)22)15(6)8-5(19)4(18)2(1-17)23-8/h2,4-5,8,17-19H,1H2,(H3,11,13,14,20)/t2-,4-,5-,8-/m1/s1
InChIKeyKGUOMRFOXYDMAH-UMMCILCDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1.6 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitroguanosine: Biomarker & Redox Nucleoside


8-Nitroguanosine (CAS 337536-53-5) is a C8-nitro-substituted purine ribonucleoside analog of guanosine . Unlike its parent nucleoside, it functions as a stable RNA-based biomarker of exposure to reactive nitrogen species (RNS), such as peroxynitrite, and is endogenously formed during nitrative stress [1]. This compound is also characterized as a highly redox-active nucleic acid derivative capable of stimulating superoxide generation from various NADPH-dependent reductases [2], establishing its role beyond a simple nucleic acid component.

8-Nitroguanosine: Not a Generic Substitute


While numerous 8-modified guanosine analogs exist (e.g., 8-bromo-, 8-oxo-, 8-amino-), they are not functionally equivalent and cannot be used as generic substitutes for 8-Nitroguanosine. Critical differences in their redox potential, chemical stability, and biological activity preclude simple interchange. For instance, 8-nitroguanosine in RNA is much more stable than its 2'-deoxyguanosine counterpart [1] and possesses a unique, potent redox-cycling activity that is absent in 8-bromoguanosine [2]. Furthermore, the metabolic fate and pharmacological profile of these analogs diverge significantly; 8-aminoguanosine acts as a potent diuretic/natriuretic [3], whereas 8-nitroguanosine shows minimal activity in the same functional assay [4]. Therefore, selection must be based on the specific, experimentally validated properties detailed below.

8-Nitroguanosine: Comparative Evidence


RNA Stability vs. DNA Adduct

8-Nitroguanosine demonstrates significantly greater stability in RNA compared to 8-nitro-2'-deoxyguanosine in DNA, making it a more reliable biomarker for quantifying nitrative stress. This differential stability is a key differentiator for researchers selecting a stable RNA adduct for measurement. [1]

Biomarker Validation RNA Damage Nitrative Stress Chemical Stability

Redox-Cycling Absent in 8-Bromoguanosine

8-Nitroguanosine is a highly redox-active nucleic acid derivative that strongly stimulates superoxide generation from various NADPH-dependent reductases, a property not shared by its synthetic precursor 8-bromoguanosine. This activity is central to its role in nitrative stress pathogenesis. [1] [2]

Redox Biology Superoxide Enzymology NADPH Reductases

Renal Inactivity vs. 8-Aminoguanosine

In a direct in vivo comparison, 8-nitroguanosine exhibited minimal natriuretic activity, while its reduced analog, 8-aminoguanosine, was highly efficacious. This stark functional divergence underscores that these 8-modified guanosines are not interchangeable for studies on renal function. [1]

Renal Physiology Natriuresis Pharmacology Diuretics

Superior Formation of 8-Chloroguanosine in Inflammation

Under inflammatory conditions involving hypochlorous acid (HOCl) generated by myeloperoxidase, 8-chloroguanosine is formed more readily than 8-nitroguanosine. This comparative formation rate is crucial for researchers selecting a specific biomarker to monitor distinct oxidative pathways. [1]

Inflammation Oxidative Stress Myeloperoxidase Biomarker

8-Nitroguanosine: Key Application Scenarios


Stable RNA Biomarker for Nitrative Stress

Use 8-Nitroguanosine as a stable and specific biomarker to quantify exposure of cells or tissues to reactive nitrogen species (RNS) like peroxynitrite. Its superior stability in RNA compared to the DNA analog 8-nitro-2'-deoxyguanosine [1] makes it a more reliable analyte for HPLC-ECD [2] or LC-MS/MS [3] methods, yielding more consistent and interpretable data in inflammation, cancer, and neurodegenerative disease research.

Redox-Dependent Signaling & Superoxide Pathogenesis

Employ 8-Nitroguanosine as a unique molecular probe for its potent redox-cycling activity. Unlike 8-bromoguanosine [1], 8-nitroguanosine is a strong stimulator of superoxide generation from NADPH-dependent reductases like cytochrome P450 reductase and NOS isoforms [2]. This property is essential for experimental models examining the role of nitrated nucleosides in amplifying oxidative stress, vascular dysfunction, or viral pathogenesis.

High-Specificity Immunoassays for Nitrative Damage

Procure 8-Nitroguanosine as the standard for developing and validating highly specific antibodies (e.g., monoclonal antibody NO2G52) for immunohistochemistry or ELISA. Its distinct epitope allows for detection of nitrated nucleic acid bases with minimal cross-reactivity to other 8-modified analogs like 8-bromoguanosine or 8-chloroguanine [1]. This specificity is critical for accurately mapping nitrative damage in tissue samples from models of infection, inflammation, and cancer [2].

Synthetic Precursor for S-Guanylation Probes

Utilize 8-Nitroguanosine as a key starting material or reference standard for synthesizing advanced chemical probes, such as azido- and fluoro- derivatives, designed to explore the novel post-translational modification known as protein S-guanylation [1]. This application leverages its unique electrophilic nature, which is central to its biological signaling function and is not a property of its non-nitrated analogs.

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